2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane
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Overview
Description
2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane is a boronic acid derivative with the molecular formula C25H35BO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane typically involves the reaction of 9,9-dihexylfluorene with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The boronic acid group can participate in substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronates, and other boron-containing compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and electronic devices.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane involves its ability to form stable carbon-boron bonds. This property makes it a valuable reagent in various chemical reactions, including cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
9,9-Dihexyl-9H-fluoren-2-ylboronic acid: Another boronic acid derivative with similar structural properties.
9,9-Di-n-hexylfluorene-2,7-diboronic acid: A compound with two boronic acid groups, offering different reactivity and applications.
Uniqueness
2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other boronic acid derivatives. This uniqueness makes it particularly valuable in specialized applications in organic synthesis and materials science .
Properties
CAS No. |
610787-99-0 |
---|---|
Molecular Formula |
C27H37BO2 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(9,9-dihexylfluoren-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C27H37BO2/c1-3-5-7-11-17-27(18-12-8-6-4-2)25-14-10-9-13-23(25)24-16-15-22(21-26(24)27)28-29-19-20-30-28/h9-10,13-16,21H,3-8,11-12,17-20H2,1-2H3 |
InChI Key |
YTPIJEQQNNZHEN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCCCC)CCCCCC |
Origin of Product |
United States |
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